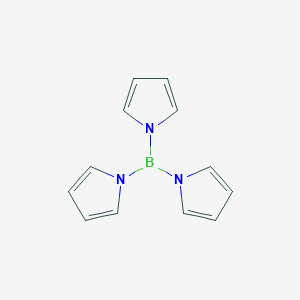
Anatalline
Overview
Description
Anatalline is a minor alkaloid found in tobacco plants, specifically in the species Nicotiana tabacum. It is structurally characterized by the presence of two pyridyl rings and a central saturated heterocyclic ring. This compound is part of the pyridine alkaloid family, which also includes nicotine, anatabine, and anabasine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of anatalline involves several steps. One of the methods reported includes the condensation of 3-pyridylacetonitrile with 3-pyridylaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes a Michael addition with diethyl malonate, followed by decarboxylation and reductive amination to yield this compound .
Industrial Production Methods: it can be produced in laboratory settings using cell cultures of Nicotiana tabacum treated with methyl jasmonate, which induces the accumulation of this compound along with other alkaloids .
Chemical Reactions Analysis
Types of Reactions: Anatalline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: this compound N-oxides.
Reduction: Dihydrothis compound.
Substitution: Halogenated or nitrated this compound derivatives
Scientific Research Applications
Anatalline has several applications in scientific research:
Chemistry: Used as a model compound to study the biosynthesis of pyridine alkaloids.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Potential therapeutic applications due to its structural similarity to nicotine and other alkaloids.
Industry: Used as a biomarker to distinguish between different types of tobacco product use
Mechanism of Action
The mechanism of action of anatalline is not fully understood. it is believed to interact with nicotinic acetylcholine receptors in a manner similar to nicotine. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Anatalline is similar to other pyridine alkaloids such as:
Nicotine: The most well-known alkaloid in tobacco, primarily responsible for its addictive properties.
Anatabine: Another minor alkaloid with anti-inflammatory properties.
Anabasine: Known for its insecticidal properties.
Uniqueness: this compound is unique due to its specific structural configuration and its occurrence in tobacco plants. Unlike nicotine, which contains a pyrrolidine ring, this compound has a central saturated heterocyclic ring, distinguishing it from other alkaloids .
Properties
IUPAC Name |
3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWQBMIVVHLMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332132 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18793-19-6 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)











